molecular formula C17H19N3O2S B194793 Ufiprazole CAS No. 73590-85-9

Ufiprazole

Cat. No. B194793
CAS RN: 73590-85-9
M. Wt: 329.4 g/mol
InChI Key: XURCIPRUUASYLR-UHFFFAOYSA-N
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Description

Ufiprazole, also known as Omeprazole sulfide, is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor, which means it reduces the production of gastric acid . Ufiprazole has been shown to be a direct-acting inhibitor of CYP2C19 in pooled human liver microsomes .


Synthesis Analysis

Ufiprazole can be synthesized by the condensation reaction of 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of Ufiprazole is C17H19N3O2S . It is a member of benzimidazoles .


Physical And Chemical Properties Analysis

Ufiprazole has a molecular weight of 329.42 . Its physical properties include a melting point of 122.0 to 126.0 °C, a boiling point of 539.7±60.0 °C, and a density of 1.28±0.1 g/cm3 .

Scientific Research Applications

  • Quantitative Analysis of Antipsychotics and Antidepressants in Plasma (Wang et al., 2015): This study developed a method for the measurement of 16 antipsychotics and antidepressants in human plasma samples. It discusses the use of ultrafast liquid chromatography (UFLC) with tandem mass spectrometric detection for therapeutic drug monitoring.

  • Aripiprazole in the Treatment of Huntington’s Disease (Ciammola et al., 2008): This paper presents case studies on the effects of aripiprazole, an atypical antipsychotic, on motor, behavioral, and cognitive functions in patients with Huntington’s disease, demonstrating its efficacy in controlling involuntary movements and psychiatric symptoms.

  • Efficacy and Adverse Effects of Atypical Antipsychotics for Dementia (Schneider et al., 2006): This meta-analysis assesses the efficacy and adverse events of atypical antipsychotics, including aripiprazole, for people with dementia, revealing mixed results regarding efficacy and highlighting potential adverse events.

  • Brexpiprazole Clinical Relevance for Psychiatric Disorders

    (Citrome et al., 2015): The paper discusses brexpiprazole, an atypical antipsychotic with potential for treating schizophrenia, major depressive disorder, and other psychiatric conditions. It emphasizes its unique serotonin and dopamine modulatory activity.

  • Aripiprazole's Effects on Alcohol Consumption (Voronin et al., 2008): This study investigates aripiprazole, an atypical antipsychotic, for its potential in altering drinking behaviors in alcoholics, demonstrating its efficacy in reducing alcohol consumption.

  • Pharmacokinetics of Atypical Antipsychotics (Jovanović et al., 2020): The paper provides an overview of the pharmacokinetics of atypical antipsychotics, including aripiprazole, focusing on population modeling to understand variability in drug concentrations and effects among different patients.

Safety And Hazards

Ufiprazole is considered toxic and can cause an allergic skin reaction . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057816
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ufiprazole

CAS RN

73590-85-9
Record name Omeprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name UFIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
Q Xu, X Xiao, R Zhou, X Zhang, L Yu - Materials Letters, 2022 - Elsevier
… The selenized styrene was catalytically active for the oxidation of Ufiprazole to Omeprazole, … activity for the oxidation of Ufiprazole to Omeprazole. Herein, we wish to report our findings. …
Number of citations: 2 www.sciencedirect.com
M Shkoor, H Tashtoush, M Al-Talib, I Mhaidat… - Russian Journal of …, 2021 - Springer
… Ufiprazole (Fig. 1) is an anticancer drug that contains a thioether moiety. The thioether linker is a synthetic feature found in many bioactive compounds and commercial drugs. …
Number of citations: 4 link.springer.com
J Perez-Villanueva, L Yepez-Mulia… - European Journal of …, 2021 - Elsevier
… Also, some PPIs and derivatives having the same general scaffold have been studied as antiprotozoal agents [24,28] but not reports were found for disuprazole, ufiprazole or …
Number of citations: 4 www.sciencedirect.com
T Gao, J Zhao, H Sun, J Li, C Ma… - … Process Research & …, 2023 - ACS Publications
In this paper, an expeditious and efficient continuous flow process for the synthesis of esomeprazole is described. The asymmetric sulfoxidation was achieved in optimized continuous …
Number of citations: 0 pubs.acs.org
H Ramyashree, V Shastry - ijresm.com
… The oxidative products were identified as Ufiprazole shown in figure 2, (2-{[(3,5-Dimethyl-4-methoxy-2-pyridinyl)-methyl]thio}-5-methoxy-1H-benzimidazole), which gives molecular ion …
Number of citations: 2 www.ijresm.com
Z Fan, J Shi, X Bao - Molecular diversity, 2018 - Springer
A series of structurally novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives (7a–7r) were designed and synthesized based on a pharmacophore hybrid approach, …
Number of citations: 31 link.springer.com
H Ishikawa, S Yamaguchi, A Nakata, K Nakajima… - JACS Au, 2022 - ACS Publications
… (37) For example, some sulfide-containing bioactive molecules, such as sulindac sulfide (anti-inflammatory drug) and ufiprazole (antiulcer drug), are synthesized by the deoxygenation …
Number of citations: 9 pubs.acs.org
K Su, X Guo, L Zhu, Y Liu, Y Lu, B Chen - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… Ufiprazole is a significant intermediate in the synthesis of drugs for gastroesophageal reflux disease. Cefazolin has an obvious effect on staphylococcus, pneumococcus and colibacillus …
Number of citations: 15 pubs.rsc.org
U Acar Çevik, I Celik, A Işık, ÜD Gül… - … , Sulfur, and Silicon …, 2023 - Taylor & Francis
… [ Citation 32 ] Herbicide Pyrithione and the ulcer-prevention medication Ufiprazole are examples of commercial agents that contain a thioether linker. …
Number of citations: 1 www.tandfonline.com
B Xu, Y Lin, Y Ye, L Xu, T Xie, XY Ye - RSC advances, 2022 - pubs.rsc.org
… Ufiprazole 8 can be used to treat acid related diseases such as peptic ulcer and gastroesophageal reflux disease. Diltiazem 9 is a safe and effective drug for the treatment of …
Number of citations: 4 pubs.rsc.org

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